molecular formula C6H7ClO2 B3191529 Prop-2-ynyl-2-chloropropionate CAS No. 55360-12-8

Prop-2-ynyl-2-chloropropionate

Cat. No.: B3191529
CAS No.: 55360-12-8
M. Wt: 146.57 g/mol
InChI Key: IOJGKOMZXQERIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-ynyl-2-chloropropionate (IUPAC name: prop-2-ynyl 2-chloropropanoate) is an ester derivative of 2-chloropropanoic acid, featuring a propargyl (prop-2-ynyl) ester group. Its molecular formula is C₆H₇ClO₂, distinguishing it from simpler alkyl esters like ethyl or isopropyl derivatives. The compound’s structure includes a reactive terminal alkyne group, which influences its chemical behavior and applications, particularly in agrochemicals and pharmaceuticals .

Key structural attributes:

  • Ester group: The prop-2-ynyl substituent introduces steric and electronic effects due to the triple bond.

Properties

CAS No.

55360-12-8

Molecular Formula

C6H7ClO2

Molecular Weight

146.57 g/mol

IUPAC Name

prop-2-ynyl 2-chloropropanoate

InChI

InChI=1S/C6H7ClO2/c1-3-4-9-6(8)5(2)7/h1,5H,4H2,2H3

InChI Key

IOJGKOMZXQERIZ-UHFFFAOYSA-N

SMILES

CC(C(=O)OCC#C)Cl

Canonical SMILES

CC(C(=O)OCC#C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons
Compound Name Molecular Formula Ester Group Key Structural Feature CAS Number
Prop-2-ynyl-2-chloropropionate C₆H₇ClO₂ Prop-2-ynyl Terminal alkyne, α-chloro [105512-06-9]
Ethyl 2-chloropropionate C₅H₉ClO₂ Ethyl Linear alkyl ester, α-chloro 535-13-7
Isopropyl 2-chloropropionate C₆H₁₁ClO₂ Isopropyl Branched alkyl ester, α-chloro 40058-87-5
Propyl 2-chloropropionate C₆H₁₁ClO₂ n-Propyl Linear alkyl ester, α-chloro 1569-03-5

Key Observations :

  • Reactivity : The propargyl group in this compound increases reactivity compared to ethyl or isopropyl esters due to the electron-withdrawing nature of the triple bond, making it more susceptible to nucleophilic attack (e.g., hydrolysis) .
  • Steric Effects : Branched esters (e.g., isopropyl) exhibit reduced reactivity in esterification or substitution reactions compared to linear analogs (e.g., propyl or propargyl) .

Key Observations :

  • Prop-2-ynyl derivatives require specialized synthetic conditions (e.g., anhydrous solvents, catalysts like DCC) due to the alkyne’s sensitivity .
  • Ethyl and isopropyl esters are synthesized via simpler acid-catalyzed esterification, reflecting their lower reactivity .
Physicochemical Properties
Property This compound Ethyl 2-chloropropionate Isopropyl 2-chloropropionate
Molecular Weight (g/mol) 146.57 136.58 150.60
Boiling Point (°C) Not reported 145–147 ~160 (estimated)
Solubility Low in water; soluble in organic solvents Miscible with most organics Similar to ethyl variant

Key Observations :

  • The propargyl group’s linearity may increase melting/boiling points compared to branched esters, but data gaps exist .
  • All compounds exhibit low water solubility, typical of halogenated esters .

Key Observations :

  • Propargyl derivatives pose higher risks due to reactive alkyne groups, warranting stricter safety protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.